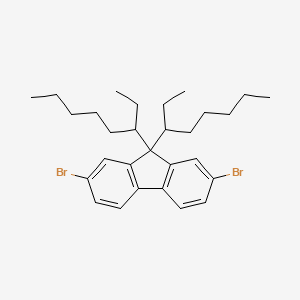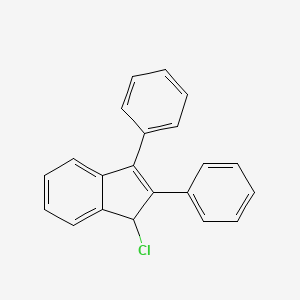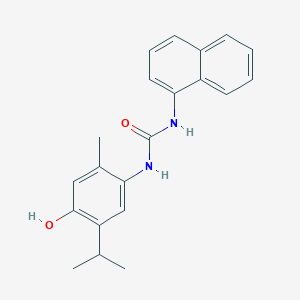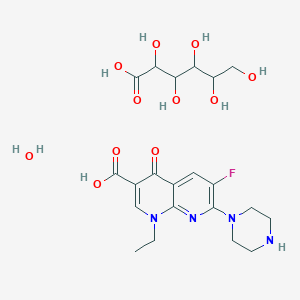
Methanesulfonanilide, 4'-(3-(phenethylamino)propionyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonanilide Core: The initial step involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.
Introduction of the Phenethylamino Group: The next step involves the reaction of the methanesulfonanilide with phenethylamine under controlled conditions to introduce the phenethylamino group.
Propionylation: The final step involves the acylation of the intermediate product with propionyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Methanesulfonanilide: A simpler analog without the phenethylamino and propionyl groups.
Phenethylamine: A related compound with a simpler structure.
Propionyl Chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is unique due to its complex structure, which combines multiple functional groups
属性
CAS 编号 |
60232-93-1 |
|---|---|
分子式 |
C18H23ClN2O3S |
分子量 |
382.9 g/mol |
IUPAC 名称 |
N-[4-[3-[benzyl(methyl)amino]propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)16-8-10-17(11-9-16)19-24(2,22)23;/h3-11,19H,12-14H2,1-2H3;1H |
InChI 键 |
GOEYOZZLZKPWNE-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)










